4-O-Galloylalbiflorin

Neuroscience Alzheimer's Disease Enzyme Inhibition

Procure 4-O-galloylalbiflorin for unambiguous BACE1 inhibition studies (IC50 5.11 µM). Its 4-O-galloylation confers unique selectivity over albiflorin and distinct AR binding vs. the 6'-O isomer. Essential as an analytical standard for differentiating from 4'-O-galloylpaeoniflorin in Paeonia extracts. Mandatory for accurate CYP3A/2C9/2D inhibition ADME assays. Do not substitute with generic albiflorin.

Molecular Formula C30H32O15
Molecular Weight 632.6 g/mol
Cat. No. B12397416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Galloylalbiflorin
Molecular FormulaC30H32O15
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESCC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O
InChIInChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1
InChIKeyUXHIYEMICNYJGK-QKYHNZPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Galloylalbiflorin: A Galloylated Monoterpene Glycoside for Advanced BACE1 and Androgen Receptor Research


4-O-Galloylalbiflorin (4-O-GA) is a galloylated monoterpene glycoside first isolated and characterized from the roots of Paeonia lactiflora (Paeoniae radix) in 2009 [1]. It is classified as a terpene glycoside and is structurally defined by the esterification of albiflorin with gallic acid at the 4-O position of the glucose moiety . This modification significantly alters its physicochemical and biological properties compared to its parent molecule, albiflorin, and other closely related positional and functional isomers [2]. As a distinct chemical entity with a CAS registry number of 1201580-97-3 and a molecular formula of C30H32O15 (MW: 632.60 g/mol), it serves as a high-purity reference standard and a specific tool compound for research into selective enzyme inhibition and nuclear receptor modulation [3].

Why 4-O-Galloylalbiflorin Cannot Be Replaced by Generic Albiflorin or Other Monoterpene Glycosides


Generic substitution of 4-O-galloylalbiflorin with its parent compound albiflorin, its positional isomer 6′-O-galloylalbiflorin, or functional isomers like paeoniflorin is not scientifically valid due to profound, evidence-based differences in target selectivity, potency, and molecular recognition. While all belong to the same broad class of Paeonia-derived monoterpene glycosides, the specific 4-O-galloylation of the glucose moiety on the albiflorin scaffold fundamentally alters its interaction with key therapeutic targets such as BACE1 and the androgen receptor (AR) [1]. Studies have demonstrated that 4-O-GA exhibits the strongest and most selective BACE1 inhibitory activity among a panel of four albiflorin analogues [2]. Furthermore, its distinct mass spectrometric fragmentation pattern compared to its positional isomer 4′-O-galloylpaeoniflorin confirms unique structural properties that preclude interchangeability in analytical and biological assays [3]. The following quantitative evidence provides a rigorous basis for the specific procurement of 4-O-galloylalbiflorin over its closest analogs.

Quantitative Differentiation of 4-O-Galloylalbiflorin: A Head-to-Head Evidence Guide for Scientific Procurement


4-O-GA is the Most Potent BACE1 Inhibitor Among Albiflorin Analogues

In a direct head-to-head comparison of four albiflorin analogues, 4-O-galloylalbiflorin (4-O-GA) exhibited the strongest inhibitory effect on the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). 4-O-GA inhibited BACE1 with an IC50 of 5.11 ± 0.73 µM and was also selective for BACE1 over other related enzymes [1]. This potency and selectivity were not observed for the other analogues tested, including the parent compound albiflorin. In cellular assays using SH-SY5Y cells, 4-O-GA treatment caused the greatest decrease in Aβ1–40 and Aβ1–42 levels and in the expression of BACE1 and HIF-1α [2].

Neuroscience Alzheimer's Disease Enzyme Inhibition

4-O-GA's BACE1 Selectivity Profile Differentiates It from Non-Selective Monoterpenes

Beyond mere potency, 4-O-galloylalbiflorin was found to be selective for BACE1 inhibition when compared to other enzymes, a property not shared by all monoterpene glycosides from Paeonia [1]. While other compounds like paeoniflorin may modulate the BACE1 pathway indirectly, 4-O-GA acts as a direct and selective inhibitor. This selectivity is crucial for reducing off-target effects in therapeutic development. In contrast, the parent compound albiflorin has been shown to alleviate Aβ aggregation, but its mechanism is unknown and it lacks the direct, potent, and selective inhibition profile of 4-O-GA [2].

Selectivity Profiling Off-target Effects Alzheimer's Disease

Positional Isomer 4-O-GA Exhibits Distinct Mass Spectrometric Fragmentation from 4′-O-Galloylpaeoniflorin

In a study using MALDI-MS/MS, the product ion spectra of 4-O-galloylalbiflorin and its positional isomer 4′-O-galloylpaeoniflorin were found to be significantly different, despite being isomers [1]. The fragmentation patterns of the ester parts were influenced by neighboring hydroxyl groups, leading to unique diagnostic ions for each compound. Additionally, the ionization efficiency of the sodium adduct of albiflorin (the core scaffold) was higher than that for paeoniflorin, indicating a higher affinity of the carboxylic ester group for sodium ions compared to the acetal group [2].

Analytical Chemistry Quality Control Metabolomics

4-O-GA Displays Androgen Receptor Binding Activity, Distinct from the Antagonism of its 6′-O Isomer

4-O-galloylalbiflorin was first isolated and characterized as a compound exhibiting androgen receptor (AR) binding activity [1]. While specific binding affinity data (e.g., Kd or IC50) for 4-O-GA was not reported in the original characterization, its close structural relative, 6′-O-galloylalbiflorin, has been identified as a direct AR antagonist with a reported IC50 of 53.3 μM in a cell-based reporter gene assay [2]. This establishes a class-level activity profile but highlights a key point of differentiation: the exact position of galloylation (4-O vs. 6′-O) on the albiflorin scaffold likely dictates the nature of AR interaction (binding vs. antagonism) and potency. Therefore, 4-O-GA cannot be substituted with 6′-O-galloylalbiflorin for studies aimed at exploring alternative AR modulation mechanisms.

Endocrinology Nuclear Receptor Cancer Research

4-O-GA is a Potent Inhibitor of Key CYP450 Enzymes, a Property Absent in Unmodified Albiflorin

An in vitro study using human liver microsomes demonstrated that 4-O-galloylalbiflorin inhibits the activity of cytochrome P450 (CYP) enzymes CYP3A, CYP2C9, and CYP2D [1]. This represents a significant metabolic liability that is not reported for its parent compound, albiflorin. The galloylation of albiflorin at the 4-O position introduces a functional group that interacts with the active sites of these major drug-metabolizing enzymes, a property that must be accounted for in any study involving co-administered drugs or metabolic profiling.

Drug Metabolism Pharmacokinetics Drug-Drug Interactions

ADMET Predictions Suggest Superior Oral Bioavailability Compared to Class Baseline

Computational ADMET predictions via admetSAR 2 indicate that 4-O-galloylalbiflorin has a 74.29% probability of being non-bioavailable via the oral route (i.e., a 25.71% probability of oral bioavailability) [1]. This is a critical baseline assessment for in vivo studies. Furthermore, it is predicted to have a 67.61% probability of positive human intestinal absorption but a low probability of penetrating the blood-brain barrier (62.50% probability of being BBB non-penetrant) [2]. While these are in silico predictions and not experimental data, they provide a comparative baseline against which other in-class compounds can be evaluated and inform experimental design.

ADMET Drug-likeness Pharmacokinetics

Validated Research and Development Applications for 4-O-Galloylalbiflorin Based on Quantitative Evidence


BACE1 Inhibitor Lead Optimization and Alzheimer's Disease Target Validation

4-O-Galloylalbiflorin is the preferred starting point for BACE1 inhibitor development programs. Its demonstrated potency (IC50 5.11 µM) and selectivity for BACE1 over other albiflorin analogues make it a superior tool compound for target validation studies in Alzheimer's disease research. Researchers should use 4-O-GA to establish BACE1-dependent phenotypes in cellular models (e.g., SH-SY5Y cells) and to benchmark novel synthetic inhibitors [1].

Analytical Reference Standard for Metabolomics and Quality Control in Paeonia Research

Due to its unique and well-characterized MS/MS fragmentation pattern, 4-O-galloylalbiflorin serves as a critical analytical standard. It is essential for the unambiguous identification and quantification of this specific compound in Paeonia lactiflora extracts, biological samples, and formulated products. This is particularly important for distinguishing it from its positional isomer, 4′-O-galloylpaeoniflorin, ensuring data accuracy in metabolomics and pharmacokinetic studies [2].

Investigating Androgen Receptor Binding Without Direct Antagonism

For studies focused on androgen receptor (AR) signaling, 4-O-galloylalbiflorin provides a unique tool to investigate AR binding interactions that are distinct from the known antagonism of its 6′-O-galloyl isomer. Using 4-O-GA allows researchers to probe the AR without the confounding factor of potent, direct antagonism (IC50 53.3 µM for 6′-O-GA), enabling the study of alternative mechanisms of AR modulation [3].

In Vitro Drug-Drug Interaction (DDI) and Metabolic Stability Studies

4-O-Galloylalbiflorin is a necessary reagent for conducting in vitro ADME assays, specifically for studying cytochrome P450 enzyme inhibition. Its demonstrated inhibition of CYP3A, CYP2C9, and CYP2D in human liver microsomes makes it a positive control or a test article for evaluating potential drug-drug interactions. This specific metabolic liability must be characterized for any compound under development, and using the correct chemical entity (4-O-GA, not generic albiflorin) is mandatory for obtaining relevant data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-O-Galloylalbiflorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.